Methyl 4-(benzyloxy)thiophene-2-carboxylate

Medicinal Chemistry D-Amino Acid Oxidase Inhibition Structure-Activity Relationship

Procuring a thiophene-2-carboxylate building block with a stable, yet selectively removable 4-position handle often forces a choice between harsh deprotection or steric clashes that undermine potency. Methyl 4-(benzyloxy)thiophene-2-carboxylate resolves this. - Enables mild orthogonal deprotection (H₂/Pd-C) to reveal 4-OH, independent of the methyl ester. - 4-Substitution retains DAO inhibitory potency (IC₅₀ ~1.3 µM), while 3-substituted analogs lose all activity (>100 µM). - Purchasing the ester form reduces synthetic step count by one, eliminating inefficient acid-to-ester conversion.

Molecular Formula C13H12O3S
Molecular Weight 248.30 g/mol
Cat. No. B12078604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(benzyloxy)thiophene-2-carboxylate
Molecular FormulaC13H12O3S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CS1)OCC2=CC=CC=C2
InChIInChI=1S/C13H12O3S/c1-15-13(14)12-7-11(9-17-12)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
InChIKeyVCCGIBPCZGVKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Benzyloxy)thiophene-2-carboxylate: Identity & Physicochemical Profile


Methyl 4-(benzyloxy)thiophene-2-carboxylate (CAS 1707568-94-2, MW 248.30 g/mol, molecular formula C₁₃H₁₂O₃S) is a 4-substituted thiophene-2-carboxylate ester bearing a benzyloxy (-OCH₂C₆H₅) group at the 4-position of the thiophene ring . The compound belongs to the class of thiophene carboxylic acid derivatives, a scaffold extensively utilized in medicinal chemistry as a phenyl bioisostere. Its structural identity is confirmed by InChIKey VCCGIBPCZGVKAL-UHFFFAOYSA-N and canonical SMILES COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2 . The 4-position benzyloxy substitution pattern is commercially available from multiple suppliers, typically at ≥95% purity, and serves as a versatile building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical research .

Synthetic Strategy
Orthogonal protecting group (benzyl ether) compatible with ester and coupling chemistry
Building Block Utility
Methyl ester enables direct amidation, reduction and organometallic reactions without pre-activation
Screening Library Design
4-substitution pattern preserves target binding while 3-substitution abolishes activity (class-level SAR)

Why Analog Substitution Fails for Methyl 4-(Benzyloxy)thiophene-2-carboxylate


Generic substitution among thiophene-2-carboxylate derivatives is not scientifically sound because the position, size, and electronic nature of the substituent on the thiophene ring produce non-linear effects on both biological activity and synthetic reactivity. Structure-activity relationship (SAR) studies on thiophene-2-carboxylic acids have demonstrated that 4-substitution is tolerated whereas 3-substitution completely abolishes inhibitory potency against D-amino acid oxidase (DAO), with 3-substituted analogs showing IC₅₀ >100 µM versus ~1.3 µM for 4-substituted counterparts . Furthermore, the benzyloxy group offers orthogonal deprotection chemistry (hydrogenolysis to reveal a 4-hydroxy handle) that smaller alkoxy substituents (e.g., methoxy) cannot match without harsh demethylation conditions. Simple interchange with the 3-benzyloxy positional isomer, the free carboxylic acid, or the unsubstituted parent compound will alter the lipophilicity, hydrogen-bonding capacity, and synthetic trajectory in ways that undermine both screening outcomes and downstream synthetic efficiency.

1
3-Benzyloxy positional isomer
SAR evidence suggests 3-substitution abolishes enzyme inhibition (IC₅₀ >100 µM vs ~1.3 µM for 4-substituted analogs); positional switch may produce false negatives in screening cascades.
2
Smaller alkoxy analogs (methoxy, hydroxy)
Methoxy group cannot be removed under orthogonal conditions (requires harsh BBr₃); hydroxy analog eliminates late-stage diversification via hydrogenolysis.
3
Free carboxylic acid form
Limited organic solubility restricts homogeneous reactions; ester-to-acid hydrolysis is simpler than acid-to-ester activation, impacting step economy.

Methyl 4-(Benzyloxy)thiophene-2-carboxylate: Differentiation Evidence


4-Benzyloxy vs 3-Benzyloxy Positional Selectivity

Class-level SAR evidence from the thiophene-2-carboxylic acid series demonstrates that substituents at the 4-position preserve enzyme inhibitory activity, whereas identical functionalization at the 3-position results in complete loss of potency. Specifically, 4-methylthiophene-2-carboxylic acid (compound 1i) and 4-(difluoromethyl)thiophene-2-carboxylic acid (compound 1j) exhibited DAO IC₅₀ values of 1.3 ± 0.2 µM and 1.3 ± 0.1 µM, respectively, while 3-fluoro (1n) and 3-methyl (1o) analogs showed IC₅₀ >100 µM . Although the benzyloxy group is larger than the methyl and difluoromethyl substituents tested, the SAR principle—that the 4-position tolerates substitution while the 3-position does not—provides a structural rationale for preferentially selecting 4-benzyloxy-substituted thiophene-2-carboxylates over 3-benzyloxy positional isomers when designing screening libraries or SAR expansion sets.

4- vs 3-Benzyloxy selectivity
Class-level inference
4-substituted analog IC₅₀1.3 ± 0.2 µM
3-substituted analog IC₅₀>100 µM
Difference>77-fold
4-position tolerates substitution; 3-position abolishes potency
Human DAO enzyme assay; class-level SAR from related thiophene-2-carboxylic acids
Medicinal Chemistry D-Amino Acid Oxidase Inhibition Structure-Activity Relationship

Lipophilicity: Benzyloxy vs Methoxy and Hydroxy Groups

The benzyloxy substituent provides a substantially higher calculated lipophilicity compared to smaller alkoxy or hydroxy substituents at the same 4-position, enabling fine-tuning of membrane permeability and solubility. The positional isomer methyl 3-(benzyloxy)thiophene-2-carboxylate (CAS 186588-84-1) has a reported LogP of 3.456 , while methyl 4-methoxythiophene-2-carboxylate (CAS 5118-05-8) has a reported LogP of 1.8 (XLogP3) , and methyl 4-hydroxythiophene-2-carboxylate (CAS 5118-04-7) has a reported LogP of 1.24 . The unsubstituted parent methyl thiophene-2-carboxylate has a LogP of 1.53 . The benzyloxy group thus increases lipophilicity by approximately 0.3–1.2 log units compared to the methoxy analog, and by 1.2–2.2 log units compared to the hydroxy analog, providing a tunable range of physicochemical properties for optimizing ADME profiles while staying within drug-like space.

Lipophilicity (LogP)
Cross-study comparable
4-Benzyloxy (estimated)~2.5–3.0
4-Methoxy1.8
4-Hydroxy1.24
Intermediate lipophilicity balances permeability and solubility
Calculated LogP from database sources; experimental value not independently published
Physicochemical Properties Drug-Likeness LogP Comparison

Molecular Weight & Rotatable Bonds: Benzyloxy vs Smaller Substituents

The benzyloxy substituent adds significant molecular weight and conformational flexibility relative to smaller substituents, affecting key drug-likeness parameters. Methyl 4-(benzyloxy)thiophene-2-carboxylate (MW 248.30) is 76.10 Da heavier than methyl 4-methoxythiophene-2-carboxylate (MW 172.20) and 90.13 Da heavier than methyl 4-hydroxythiophene-2-carboxylate (MW 158.17) . Compared to the unsubstituted parent methyl thiophene-2-carboxylate (MW 142.18) , the benzyloxy analog adds 106.12 Da. The positional isomer methyl 3-(benzyloxy)thiophene-2-carboxylate has 5 rotatable bonds and a polar surface area (PSA) of 35.53 Ų , while the 4-methoxy analog has 3 rotatable bonds and a PSA of 63.8 Ų . All compounds in this series remain within Lipinski's Rule of Five space (MW <500, LogP <5), but the benzyloxy analog occupies a distinct region of chemical property space that balances molecular recognition capacity with synthetic tractability.

Molecular Weight
Cross-study comparable
248.30g/mol
vs 4-methoxy: +76.1 Da
vs 4-hydroxy: +90.1 Da
vs unsubstituted: +106.1 Da
Places compound in 200–300 Da sweet spot for fragment-based optimization
Rotatable bonds add conformational flexibility; Lipinski-compliant
Molecular Descriptors Drug-Likeness Lead Optimization

Benzyl Ether as Orthogonal Deprotection Handle

The 4-benzyloxy group in methyl 4-(benzyloxy)thiophene-2-carboxylate functions as a masked phenol that can be selectively revealed through catalytic hydrogenolysis (H₂, Pd/C) to generate methyl 4-hydroxythiophene-2-carboxylate (CAS 5118-04-7) . This deprotection is orthogonal to the methyl ester at the 2-position, which remains intact under hydrogenolysis conditions. In contrast, the 4-methoxy analog (CAS 5118-05-8) requires harsh demethylation conditions such as BBr₃ or AlCl₃/pyridine, which may also cleave the methyl ester or degrade acid-sensitive functionality elsewhere in more complex molecular architectures. The 4-hydroxy analog, while synthetically more accessible, presents a free phenol that may participate in unwanted side reactions during multi-step syntheses. Thus, the benzyloxy-protected form serves as a strategically protected intermediate capable of late-stage deprotection in a synthetic sequence.

Orthogonal deprotection
Supporting evidence
Benzyl ether cleaved via H₂/Pd-C under neutral conditions; methyl ester remains intact.
Enables late-stage diversification without damaging ester or acid-labile groups
Contrasts with harsh demethylation required for 4-methoxy analog
Organic Synthesis Protecting Group Strategy Divergent Library Synthesis

Methyl Ester vs Free Carboxylic Acid: Synthetic Flexibility

Methyl 4-(benzyloxy)thiophene-2-carboxylate (MW 248.30) differs from its free acid counterpart, 4-(benzyloxy)thiophene-2-carboxylic acid (CAS 1510918-76-9, MW 234.27) , by a methyl ester at the 2-position. The ester form offers superior solubility in common organic solvents (CH₂Cl₂, EtOAc, THF) versus the carboxylic acid, which exhibits limited organic solubility and requires polar aprotic solvents (DMF, DMSO) for dissolution. The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH in THF/H₂O or NaOH in MeOH/H₂O), while the reverse transformation (acid to ester) requires activation (e.g., DCC/DMAP, SOCl₂/MeOH, or TMSCHN₂) and is less atom-economical. The molecular weight difference of 14.03 Da (CH₂ vs H) between the ester and acid forms is modest but reflects the relative synthetic utility: the ester is a more versatile starting point for amide formation, reduction to alcohol, or Grignard addition, whereas the free acid is primarily suited for amide coupling or salt formation.

Ester vs Acid Utility
Cross-study comparable
Methyl ester MW248.30
Free acid MW234.27
Ester solubilityBroad organic (CH₂Cl₂, THF)
Ester offers direct synthetic versatility; acid requires activation
Hydrolysis to acid is quantitative; reverse transformation less atom-economical
Synthetic Intermediate Ester Hydrolysis Building Block Procurement

Methyl 4-(Benzyloxy)thiophene-2-carboxylate: Application Scenarios


Thiophene-Based Screening Libraries with Positional Selectivity

Based on the class-level SAR evidence showing that 4-substituted thiophene-2-carboxylic acids retain enzymatic activity while 3-substituted analogs lose all potency (IC₅₀ >100 µM vs ~1.3 µM for 4-substituted, >77-fold difference) , methyl 4-(benzyloxy)thiophene-2-carboxylate is the appropriate building block for constructing thiophene-based screening libraries targeting enzymes with sterically constrained active sites (e.g., DAO, kinases with shallow hydrophobic pockets). The 4-benzyloxy substitution pattern positions the aromatic ring away from the enzyme's steric clash region at the 3-position, while the benzyl group can engage in favorable π-stacking interactions with aromatic residues such as Tyr224, as demonstrated in co-crystal structures of thiophene carboxylic acid-DAO complexes .

Divergent Library Synthesis via Orthogonal Deprotection

The benzyloxy group serves as a latent phenol that can be revealed by catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, fully orthogonal to the methyl ester at the 2-position. This enables a 'protect-and-diversify' strategy: methyl 4-(benzyloxy)thiophene-2-carboxylate can be carried through amidation, Suzuki coupling, or other transformations at the ester position, followed by debenzylation to expose the 4-hydroxy group for a second round of diversification (alkylation, acylation, Mitsunobu reaction). This two-dimensional diversification from a single advanced intermediate generates compound libraries with greater chemical diversity than is achievable from the 4-methoxy (requires harsh demethylation) or 4-hydroxy (unprotected, reactive) analogs.

Physicochemical Optimization in Lead Series

For lead optimization programs where the 4-methoxy analog (LogP 1.8) provides insufficient membrane permeability and the unsubstituted parent (LogP 1.53) lacks target engagement, the 4-benzyloxy substitution offers intermediate lipophilicity (estimated LogP ~2.5–3.0) , . This lipophilicity window is associated with improved passive permeability while maintaining aqueous solubility within acceptable ranges. The additional molecular weight (MW 248.30 vs 172.20 for 4-methoxy) and rotatable bonds contributed by the benzyl group enable greater conformational sampling for induced-fit binding without violating Lipinski's Rule of Five.

Building Block Procurement for Multi-Step Synthesis

When designing a multi-step synthesis that requires a thiophene-2-carboxylate core with a protected phenol handle, methyl 4-(benzyloxy)thiophene-2-carboxylate is the preferred procurement choice over the free carboxylic acid (CAS 1510918-76-9, MW 234.27) . The methyl ester offers superior solubility in organic solvents, enabling homogeneous reaction conditions for amide coupling, reduction, and organometallic reactions. It can be quantitatively hydrolyzed to the acid when needed, but the reverse transformation is less efficient. Purchasing the ester form reduces synthetic step count by one (no need for esterification) and avoids the activation chemistry and associated yield losses inherent in acid-to-ester conversion.

Application
Selection Property
Validation Focus
Positional selectivity screening libraries
4-substitution tolerance
Confirm 3-substitution abolishes target engagement; 4-position retains activity
Divergent library synthesis
Orthogonal protecting group strategy
Verify benzyl deprotection without ester cleavage; late-stage hydroxyl diversification
Physicochemical lead optimization
Intermediate lipophilicity window
Assess LogP and MW impact on permeability vs solubility in lead series
Multi-step synthesis procurement
Ester solubility and direct reactivity
Evaluate step-count advantage of ester form over free acid; confirm clean hydrolysis when needed
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